molecular formula C21H18O3 B8157334 2-(3'-(Benzyloxy)-[1,1'-biphenyl]-2-yl)acetic acid

2-(3'-(Benzyloxy)-[1,1'-biphenyl]-2-yl)acetic acid

Cat. No.: B8157334
M. Wt: 318.4 g/mol
InChI Key: UIZNEPNRXZEHET-UHFFFAOYSA-N
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Description

2-(3’-(Benzyloxy)-[1,1’-biphenyl]-2-yl)acetic acid is an organic compound with the molecular formula C21H18O3. It is a derivative of biphenyl, where a benzyloxy group is attached to one of the phenyl rings, and an acetic acid moiety is attached to the other.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3’-(Benzyloxy)-[1,1’-biphenyl]-2-yl)acetic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and tolerant of various functional groups .

    Suzuki–Miyaura Coupling:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as cost-effective sourcing of reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(3’-(Benzyloxy)-[1,1’-biphenyl]-2-yl)acetic acid can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.

      Conditions: Acidic or basic medium, elevated temperatures.

      Products: Oxidized derivatives, such as carboxylic acids or ketones.

  • Reduction

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Mild to moderate temperatures, appropriate solvent.

      Products: Substituted derivatives, such as amides or thioethers.

Scientific Research Applications

2-(3’-(Benzyloxy)-[1,1’-biphenyl]-2-yl)acetic acid has several scientific research applications:

  • Chemistry

    • Used as a building block in organic synthesis.
    • Employed in the development of new materials and catalysts.
  • Biology

    • Investigated for its potential as a biochemical probe.
    • Studied for its interactions with biological macromolecules.
  • Medicine

    • Explored for its potential therapeutic properties.
    • Evaluated for its activity against various biological targets.
  • Industry

Mechanism of Action

The mechanism of action of 2-(3’-(Benzyloxy)-[1,1’-biphenyl]-2-yl)acetic acid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its application. For example, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3’-(Benzyloxy)-[1,1’-biphenyl]-2-yl)acetic acid is unique due to the presence of both the benzyloxy and acetic acid functional groups. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-[2-(3-phenylmethoxyphenyl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O3/c22-21(23)14-18-9-4-5-12-20(18)17-10-6-11-19(13-17)24-15-16-7-2-1-3-8-16/h1-13H,14-15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZNEPNRXZEHET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=CC=C3CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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